Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rhodium)

Description

Properties

CAS No. |

12354-85-7 |

|---|---|

Molecular Formula |

C20H30Cl4Rh2 |

Molecular Weight |

618.1 g/mol |

IUPAC Name |

bis(dichlororhodium(1+));bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) |

InChI |

InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |

InChI Key |

AUBQNRPCZLEJIZ-UHFFFAOYSA-J |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Application of Pentamethylcyclopentadienyl Rhodium Dichloride Dimer: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethylcyclopentadienyl rhodium dichloride dimer, formally known as di-μ-chloro-bis[chloro(pentamethylcyclopentadienyl)rhodium(III)] and commonly abbreviated as [CpRhCl₂]₂, is a pivotal organometallic compound that has significantly impacted the fields of organic synthesis and catalysis. This dark red, air-stable solid has emerged as a versatile precursor to a myriad of catalytically active species, particularly for C-H bond activation and functionalization. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and catalytic applications of this important rhodium complex. Detailed experimental protocols for its preparation are provided, alongside a summary of its key quantitative data. Furthermore, this guide illustrates a representative catalytic cycle for C-H activation facilitated by [CpRhCl₂]₂ through a detailed signaling pathway diagram.

Discovery and Historical Context

The first synthesis of a pentamethylcyclopentadienyl rhodium dichloride complex was not achieved through the direct use of pentamethylcyclopentadiene. Instead, the initial breakthrough came from the reaction of rhodium trichloride trihydrate with hexamethyl Dewar benzene.[1][2] This pioneering work laid the foundation for the development of pentamethylcyclopentadienyl (Cp) metal complexes, which are now widely utilized in organometallic chemistry. The Cp ligand, with its bulky and electron-donating nature, imparts unique stability and reactivity to the metal center.

Subsequently, a more direct and now common synthetic route was developed, involving the reaction of rhodium trichloride trihydrate with pentamethylcyclopentadiene in hot methanol.[3][4] This method provides the dimer in high yield and is the most frequently used procedure in research laboratories today.

Physicochemical Properties and Characterization Data

[Cp*RhCl₂]₂ is a dark red crystalline solid that is stable in air.[2] It is soluble in chlorinated solvents like dichloromethane and chloroform, and sparingly soluble in methanol and tetrahydrofuran, while being insoluble in water and diethyl ether.[5] The compound has an idealized C₂h symmetry, with each rhodium center adopting a pseudo-octahedral geometry.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for pentamethylcyclopentadienyl rhodium dichloride dimer.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀Cl₄Rh₂ | [1] |

| Molar Mass | 618.07 g/mol | [1] |

| Appearance | Dark red solid | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.62 (s, 30H, C₅(CH₃)₅) | [6] |

| ¹³C NMR (150 MHz, CDCl₃) | δ 94.27 (d, JRh-C = 9 Hz, C₅(CH₃)₅), 9.55 (s, C₅(CH₃)₅) | [6] |

| Melting Point | > 350°C (decomposes) | [6] |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

This section provides detailed methodologies for the two primary synthetic routes to [Cp*RhCl₂]₂.

Synthesis from Pentamethylcyclopentadiene (Common Method)

This procedure is adapted from established laboratory methods.[4]

Materials:

-

Rhodium trichloride trihydrate (RhCl₃·3H₂O)

-

1,2,3,4,5-Pentamethylcyclopentadiene (C₅Me₅H)

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O)

-

Chloroform (CHCl₃)

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer hotplate

-

Schlenk line or nitrogen inlet

-

Glass sinter funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add rhodium trichloride trihydrate (2.0 g, 8.4 mmol) and pentamethylcyclopentadiene (1.2 g, 8.8 mmol).

-

Add 60 mL of methanol to the flask.

-

The mixture is refluxed under a nitrogen atmosphere with vigorous stirring for 48 hours. The color of the mixture will gradually change to a deep red.

-

After the reflux period, allow the reaction mixture to cool to room temperature. A dark red precipitate will form.

-

Collect the precipitate by filtration through a glass sinter funnel.

-

The filtrate can be concentrated to approximately 10 mL using a rotary evaporator to yield a second crop of crystals.

-

Combine the two crops of the product and wash with diethyl ether (3 x 10 mL).

-

Dry the resulting dark red solid under vacuum to yield [Cp*RhCl₂]₂. A typical yield is around 95%.

-

For further purification, the product can be recrystallized by dissolving it in a minimum amount of chloroform, followed by slow addition of twice the volume of hexane.

Synthesis from Hexamethyl Dewar Benzene (Original Method)

This procedure outlines the initial discovery of the complex.[1][3]

Materials:

-

Rhodium trichloride trihydrate (RhCl₃·3H₂O)

-

Hexamethyl Dewar Benzene

-

Methanol (MeOH), anhydrous

Equipment:

-

Reaction flask

-

Stirrer

Procedure:

-

Hexamethyl Dewar benzene is reacted with rhodium trichloride trihydrate in hot methanol.

-

The acid required for the ring-contraction rearrangement of the Dewar benzene to the pentamethylcyclopentadienyl ligand is generated in situ from the methanolic solution of the rhodium salt.[3]

-

The reaction also produces 1,1-dimethoxyethane and hexamethylbenzene as byproducts.[3]

-

The product, [Cp*RhCl₂]₂, precipitates from the reaction mixture as a dark red solid.

Catalytic Applications and Signaling Pathways

[CpRhCl₂]₂ is a versatile catalyst precursor for a wide range of organic transformations, most notably C-H activation/functionalization reactions.[7] The dimer readily cleaves in the presence of various ligands to form monomeric CpRh(III) species, which are the active catalysts. These reactions are fundamental in modern synthetic chemistry, allowing for the direct conversion of C-H bonds into C-C, C-N, and C-O bonds.

General Catalytic Cycle for C-H Activation

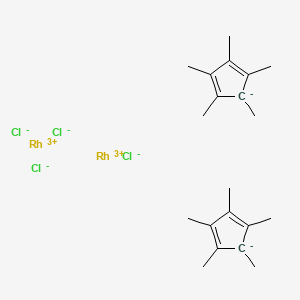

The following diagram illustrates a generalized catalytic cycle for the [Cp*RhCl₂]₂-catalyzed C-H activation and annulation of an aromatic substrate with an alkyne.

Caption: Generalized catalytic cycle for C-H activation.

Conclusion

The discovery and development of pentamethylcyclopentadienyl rhodium dichloride dimer have been instrumental in advancing the field of organometallic catalysis. Its robust nature, coupled with the unique electronic and steric properties of the Cp* ligand, has enabled the development of a vast array of catalytic transformations. This technical guide has provided a detailed overview of its discovery, synthesis, and characterization, along with a representative catalytic cycle that highlights its utility in C-H activation. As research in this area continues to evolve, [Cp*RhCl₂]₂ will undoubtedly remain a cornerstone for the development of novel and efficient synthetic methodologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pentamethylcyclopentadienyl rhodium dichloride dimer - Wikipedia [en.wikipedia.org]

- 4. Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. mdpi.com [mdpi.com]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

An In-depth Technical Guide to the Chemical Properties of 4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione (CAS Number: 12354-85-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione, commonly known as Phenylbutazone, is a nonsteroidal anti-inflammatory drug (NSAID) with the CAS number 50-33-9.[1][2] It is a crystalline substance synthesized by the condensation of diethyl n-butylmalonate with hydrazobenzene.[2] Historically used for its potent anti-inflammatory, analgesic, and antipyretic properties in humans, its application is now primarily in veterinary medicine, particularly for horses, due to the risk of severe adverse effects in humans.[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Phenylbutazone is an odorless white or off-white crystalline powder.[1][4] Initially tasteless, it leaves a slightly bitter aftertaste.[1][5] It is a member of the pyrazolidine class of compounds.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₀N₂O₂ | [6][7] |

| Molecular Weight | 308.37 g/mol | [6][7] |

| Melting Point | 104 - 107 °C | [4][5][7] |

| Water Solubility | < 1 mg/mL at 23.5 °C | [1][8] |

| ~0.5 mg/mL in PBS (pH 7.2) | [9] | |

| Solubility in Organic Solvents | Freely soluble in acetone; Soluble in ethanol and ether; Sparingly soluble in alcohol. | [5][6][7] |

| ~50 mg/mL in ethanol | [9] | |

| ~25 mg/mL in DMSO and DMF | [9] | |

| pKa | 4.5 (at 25 °C) | [6][10] |

| LogP | 3.16 | [6][11] |

| Appearance | White to off-white crystalline powder | [1][4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of Phenylbutazone. Key spectral data are summarized in Table 2.

Table 2: Summary of Spectral Data

| Spectroscopic Technique | Key Features | Source(s) |

| UV/Vis Spectroscopy | λmax: 242 nm | [9] |

| λmax: 239.5 nm (in acidic methanol) | [10] | |

| λmax: 264 nm (in 0.1N NaOH) | [6] | |

| Infrared (IR) Spectroscopy | Significant absorption peaks at 1712 cm⁻¹ and 1750 cm⁻¹ (C=O stretching), 751 cm⁻¹ and 1486 cm⁻¹ (C-H strain), and 1292 cm⁻¹ (C-N strain). | [12][13] |

| ¹H NMR Spectroscopy (in CDCl₃) | Aromatic protons: δ 6.5-7.3 ppm. | [14][15] |

| Mass Spectrometry (LC-MS/MS) | Precursor and product ions are used for quantitative and confirmatory analysis. | [16][17] |

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for Phenylbutazone is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][18][19] These enzymes are critical in the synthesis of prostaglandins from arachidonic acid.[19] Prostaglandins are key mediators of inflammation, pain, and fever.[18] By blocking COX-1 and COX-2, Phenylbutazone reduces prostaglandin production, leading to its anti-inflammatory, analgesic, and antipyretic effects.[3][18][20] The inhibition of COX-1 is also associated with its adverse gastrointestinal and renal side effects.[18][19]

Caption: Phenylbutazone's non-selective inhibition of COX-1 and COX-2 enzymes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Melting Point

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube method.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of dry Phenylbutazone is crushed into a fine powder on a clean, dry surface.[21]

-

Capillary Tube Loading: The open end of a capillary tube is dipped into the powdered sample. The tube is then tapped gently to pack the solid into the closed end to a height of approximately 1-2 mm.[22]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.[23]

-

Heating: The sample is heated at a moderate rate until the temperature is within about 15-20°C of the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.[22]

-

Observation and Recording: The temperature at which the first signs of melting are observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[22]

-

Purity Assessment: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Determination of Equilibrium Solubility

This protocol outlines the shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid Phenylbutazone is added to a vial containing a specific solvent (e.g., phosphate-buffered saline, pH 7.2).[24][25]

-

Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[24][25]

-

Phase Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove all undissolved solid particles.[24]

-

Quantification: The concentration of the dissolved Phenylbutazone in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[24]

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of Phenylbutazone in that solvent at the specified temperature.[24]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general overview of the analysis of Phenylbutazone in a biological matrix (e.g., plasma).

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of plasma (e.g., 0.5 mL), an internal standard (e.g., deuterated Phenylbutazone) is added.[26]

-

The sample is acidified (e.g., with phosphoric acid) to a pH of 2-3 to ensure Phenylbutazone is in its non-ionized form.[26]

-

An immiscible organic solvent (e.g., methyl tert-butyl ether) is added, and the mixture is vortexed to extract the analyte and internal standard into the organic layer.[26]

-

The mixture is centrifuged to separate the layers, and the organic layer is transferred to a clean tube and evaporated to dryness.[26]

-

The residue is reconstituted in a mobile phase-compatible solvent for analysis.[16]

-

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). A gradient elution program is typically used to separate Phenylbutazone from other matrix components.[16][26]

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer operating in a specific mode (e.g., negative electrospray ionization). The instrument is set to monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both Phenylbutazone and its internal standard for sensitive and selective quantification.[16][17][26]

This technical guide provides a detailed overview of the chemical properties and analytical methodologies for Phenylbutazone, intended to support the work of researchers and professionals in the field of drug development.

References

- 1. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Phenylbutazone | 50-33-9 [chemicalbook.com]

- 7. PHENYLBUTAZONE USP - PCCA [pccarx.com]

- 8. PHENYLBUTAZONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Phenylbutazone [drugfuture.com]

- 11. Phenylbutazone CAS#: 50-33-9 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Proton magnetic resonance spectroscopic method for determination of phenylbutazone and oxyphenbutazone in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenylbutazone(50-33-9) 1H NMR spectrum [chemicalbook.com]

- 16. cgfarad.ca [cgfarad.ca]

- 17. cgfarad.ca [cgfarad.ca]

- 18. nbinno.com [nbinno.com]

- 19. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 20. Phenylbutazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. byjus.com [byjus.com]

- 22. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 23. pennwest.edu [pennwest.edu]

- 24. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. lup.lub.lu.se [lup.lub.lu.se]

- 26. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Solubility of [Cp*RhCl₂]₂ in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

[CpRhCl₂]₂, the pentamethylcyclopentadienyl rhodium dichloride dimer, is a pivotal organometallic compound and catalyst in a myriad of chemical transformations, including C-H bond activation, hydrogenation reactions, and the synthesis of complex organic molecules.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, catalysis, and for the development of robust drug manufacturing processes. This guide provides a comprehensive overview of the known solubility characteristics of [CpRhCl₂]₂, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of [Cp*RhCl₂]₂

The solubility of [Cp*RhCl₂]₂ is influenced by the polarity of the solvent. Generally, it exhibits good solubility in chlorinated solvents and some polar aprotic solvents, with limited solubility in polar protic and nonpolar solvents. A summary of available quantitative and qualitative solubility data is presented below.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 25 mg/mL (40.45 mM) | 60 | Requires sonication and heating.[1] |

| Chloroform | CHCl₃ | Chlorinated | Soluble | Ambient | Data is qualitative.[2] |

| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble | Ambient | Data is qualitative. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Ambient | Data is qualitative.[2] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Slightly Soluble | Ambient | Data is qualitative.[2] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Ambient | Data is qualitative.[2] |

| Water | H₂O | Polar Protic | Insoluble | Ambient | Data is qualitative.[2] |

| Diethyl Ether | (C₂H₅)₂O | Ether | Insoluble | Ambient | Data is qualitative.[2] |

Experimental Protocol: Quantitative Solubility Determination

The following protocol outlines a robust method for the quantitative determination of [Cp*RhCl₂]₂ solubility in an organic solvent of interest, based on the widely accepted shake-flask method followed by spectroscopic analysis.

1. Materials and Equipment:

-

[Cp*RhCl₂]₂ (solid, high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Volumetric flasks

-

UV-Vis spectrophotometer and cuvettes

-

Pipettes and other standard laboratory glassware

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid [Cp*RhCl₂]₂ to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the chosen organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

-

Withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.2 µm syringe filter into a clean, tared vial to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately weigh the filtered solution to determine its density, if required.

-

-

Quantitative Analysis (UV-Vis Spectroscopy):

-

Prepare a series of standard solutions of [Cp*RhCl₂]₂ of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for [Cp*RhCl₂]₂ in that solvent.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute a known volume of the filtered, saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. The solubility can then be expressed in units such as mg/mL or mol/L.

-

3. Data Analysis and Reporting:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the average solubility value along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of [Cp*RhCl₂]₂.

Caption: Workflow for determining the solubility of [Cp*RhCl₂]₂.

References

An In-depth Technical Guide to the Electronic Properties of Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rhodium)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rhodium), commonly abbreviated as [CpRhCl₂]₂, is a key organometallic compound and a versatile precursor in the synthesis of half-sandwich rhodium complexes.[1] This dark red, air-stable solid holds a significant position in catalysis, particularly in C-H bond activation, amidation, and reductive alkylation reactions. Its robust nature and reactivity are intrinsically linked to the electronic environment of the rhodium centers, which is modulated by the pentamethylcyclopentadienyl (Cp) and chloride ligands. This guide provides a comprehensive overview of the electronic properties of [Cp*RhCl₂]₂, supported by experimental data and theoretical insights, to aid researchers in its application and in the development of novel catalytic systems.

The compound exists as a dimer with two pentamethylcyclopentadienyl rhodium dichloride units bridged by two chloride ions.[1] It possesses an idealized C₂h symmetry, with each rhodium center in a pseudo-octahedral geometry.[1] The Cp* ligand, being more electron-donating than the unsubstituted cyclopentadienyl ligand, significantly influences the electron density at the rhodium center, thereby impacting its catalytic activity and electronic characteristics.[1] This compound is diamagnetic, indicating a low-spin d⁶ electron configuration for the Rh(III) centers.[1]

Electronic Properties

The electronic properties of [Cp*RhCl₂]₂ have been investigated through a combination of electrochemical, spectroscopic, and computational methods. These studies provide valuable information on the redox behavior, orbital energies, and the nature of bonding within the molecule.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of [CpRhCl₂]₂. While the direct electrochemical profile of the parent dimer is not extensively detailed in readily available literature, studies on its derivatives and related species provide significant insights. A notable feature is the quasi-reversible redox couple observed around -1.7 V versus the ferrocenium/ferrocene (Fc+/Fc) couple, which is attributed to the electrogenerated [CpRhCl]₂, a reduced form of the title compound.

| Parameter | Value | Conditions | Reference |

| Reduction Potential (Epc) | Irreversible reduction noted | CH₂Cl₂ (0.1 M NBu₄PF₆), 100 mV s⁻¹ |

Note: The cyclic voltammogram in the cited literature shows an irreversible reduction for [CpRhCl₂]₂ under the specified conditions. Further detailed electrochemical studies are required to fully elucidate its redox behavior.*

Spectroscopic Properties

Spectroscopic techniques are fundamental in understanding the electronic structure and bonding in [Cp*RhCl₂]₂.

¹H and ¹³C NMR spectroscopy are sensitive to the electronic environment around the rhodium center. The chemical shifts of the Cp* ligand's protons and carbons provide a measure of the electron density on the metal.

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H NMR (C₅(CH₃)₅) | 1.63 (s, 30H) | CDCl₃ | [2] |

| ¹³C NMR (C₅(CH₃)₅) | 94.27 (d, J(Rh-C) = 9 Hz) | CDCl₃ | [2] |

| ¹³C NMR (C₅(CH₃)₅) | 9.55 (s) | CDCl₃ | [2] |

The downfield shift of the ring carbons in the ¹³C NMR spectrum is indicative of the electron-withdrawing nature of the RhCl₂ fragment.

UV-Vis spectroscopy provides information about electronic transitions within the molecule, such as d-d transitions and charge-transfer bands. While being a standard characterization technique for transition metal complexes, specific UV-Vis absorption data (λₘₐₓ and molar absorptivity, ε) for [Cp*RhCl₂]₂ are not extensively reported in the reviewed public domain literature. The dark red color of the compound suggests absorption in the blue-green region of the visible spectrum. For related Rh(III) complexes, absorptions in the visible region are typically assigned to d-d transitions.

Theoretical and Computational Studies

Density Functional Theory (DFT) calculations have been employed to investigate the steric and electronic properties of [Cp*RhCl₂]₂ and a range of its derivatives. These studies are crucial for understanding the influence of the cyclopentadienyl ligand on the rhodium center.

Key findings from computational studies include:

-

Ligand Effects: The pentamethylcyclopentadienyl (Cp*) ligand is a strong electron donor, which increases the electron density on the rhodium center compared to the unsubstituted Cp ligand. This has significant implications for the reactivity of the complex in catalytic cycles.

-

Bonding Analysis: Computational models confirm the pseudo-octahedral geometry at each rhodium center and provide insights into the nature of the Rh-Cp* and Rh-Cl bonds.

-

Electronic Structure: DFT calculations can elucidate the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the electronic transitions and reactivity of the complex.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of [Cp*RhCl₂]₂ are provided below.

Synthesis of [Cp*RhCl₂]₂

A common and reliable method for the synthesis of [Cp*RhCl₂]₂ involves the reaction of rhodium(III) chloride trihydrate with pentamethylcyclopentadiene in methanol.[3]

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Pentamethylcyclopentadiene (Cp*H)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Glass sinter funnel

Procedure:

-

A 100-mL round-bottomed flask is charged with rhodium(III) chloride trihydrate (e.g., 2.0 g, 8.4 mmol) and a magnetic stir bar.[3]

-

Methanol (60 mL) is added, followed by pentamethylcyclopentadiene (e.g., 1.2 g, 8.8 mmol).[3]

-

The flask is fitted with a reflux condenser and the mixture is gently refluxed under a nitrogen atmosphere with stirring for approximately 48 hours.[3]

-

The reaction mixture is then allowed to cool to room temperature, during which a dark red precipitate forms.[3]

-

The precipitate is collected by filtration through a glass sinter funnel.[3]

-

The filtrate can be concentrated to yield a second crop of the product.[3]

-

The combined solid is washed with diethyl ether (3 x 10 mL) and dried under vacuum to afford [Cp*RhCl₂]₂ as a dark red solid.[3]

Cyclic Voltammetry

Apparatus:

-

Potentiostat

-

Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Inert gas (Nitrogen or Argon) for deoxygenation

-

Voltammetry-grade solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

Procedure:

-

The electrochemical cell is assembled and filled with a solution of the supporting electrolyte in the chosen solvent.

-

The solution is deoxygenated by bubbling with an inert gas for at least 15 minutes.

-

A background cyclic voltammogram of the solvent and electrolyte is recorded.

-

A known concentration of [Cp*RhCl₂]₂ is added to the cell, and the solution is briefly deoxygenated again.

-

The cyclic voltammogram is recorded over a suitable potential range at a specific scan rate (e.g., 100 mV/s). The potential is typically referenced against an internal standard such as the Fc+/Fc couple.

UV-Vis Spectroscopy

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile)

-

Airtight cuvettes or a glovebox for air-sensitive measurements

Procedure:

-

A stock solution of [Cp*RhCl₂]₂ is prepared in the chosen spectroscopic grade solvent.

-

A series of dilutions are made to prepare solutions of varying concentrations.

-

The spectrophotometer is blanked using the pure solvent in a quartz cuvette.

-

The absorbance of each solution is measured over a specified wavelength range (e.g., 200-800 nm).

-

The absorption maxima (λₘₐₓ) are identified, and the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

NMR Spectroscopy

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

Procedure:

-

A small amount of [Cp*RhCl₂]₂ is dissolved in the deuterated solvent in an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired according to standard instrument procedures.

-

The chemical shifts are referenced to the residual solvent peak.

Visualizations

The following diagrams illustrate the logical workflow for the experimental protocols described above.

Caption: Workflow for the synthesis of Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rhodium).

Caption: Generalized workflow for performing cyclic voltammetry experiments.

Conclusion

Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rhodium) is a cornerstone precursor in rhodium chemistry, and its electronic properties are central to its utility. This guide has synthesized available electrochemical and spectroscopic data, highlighting its Rh(III) oxidation state and the significant electronic influence of the Cp* ligand. While a detailed redox profile and a comprehensive UV-Vis spectrum require further investigation, the provided data and protocols offer a solid foundation for researchers. The workflows for synthesis and analysis presented herein provide a clear and structured approach for working with this important organometallic compound. A thorough understanding of these electronic characteristics is paramount for the rational design of new catalysts and for advancing applications in organic synthesis and beyond.

References

A Preliminary Investigation into the Reactivity of [Cp*RhCl2]2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentamethylcyclopentadienyl rhodium(III) chloride dimer, [CpRhCl2]2, has emerged as a remarkably versatile and robust catalyst in modern organic synthesis. Its ability to mediate a wide array of chemical transformations, most notably carbon-hydrogen (C-H) bond activation, has positioned it as a privileged catalyst for the construction of complex molecular architectures. This technical guide provides a preliminary investigation into the reactivity of [CpRhCl2]2, summarizing key quantitative data, detailing experimental protocols for seminal reactions, and visualizing reaction pathways to facilitate a deeper understanding of its catalytic prowess. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this organometallic complex.

Introduction

[CpRhCl2]2 is a dark red, air-stable solid that has garnered significant attention as a precatalyst for a multitude of organic transformations.[1] The pentamethylcyclopentadienyl (Cp) ligand, with its steric bulk and electron-donating properties, plays a crucial role in the stability and reactivity of the rhodium center.[2] Compared to its parent cyclopentadienyl (Cp) analogue, the Cp* ligand enhances the catalytic activity in many reactions.[2] This complex is particularly renowned for its efficacy in C-H activation, a process that allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to molecule synthesis.[2][3] Beyond C-H activation, [Cp*RhCl2]2 has demonstrated utility in amidation, reductive alkylation, hydrogenation, and various annulation reactions.[4] This guide will explore the fundamental aspects of its reactivity, providing practical data and procedural insights.

Core Reactivity: C-H Bond Activation

A hallmark of [Cp*RhCl2]2 reactivity is its ability to catalyze the functionalization of C-H bonds. This is often achieved through a concerted metalation-deprotonation (CMD) mechanism, where the rhodium center coordinates to a directing group on the substrate, facilitating the cleavage of a nearby C-H bond.[5][6]

Mechanistic Overview: Concerted Metalation-Deprotonation

The generally accepted mechanism for C-H activation catalyzed by [CpRhCl2]2 involves the initial formation of a cationic Rh(III) species. In the presence of a carboxylate salt, such as sodium acetate (NaOAc), the chloride ligands are displaced, generating a more reactive [CpRh(OAc)2] intermediate. This species then coordinates to the substrate via a directing group. The acetate ligand subsequently acts as an internal base, abstracting a proton from the C-H bond in a concerted fashion as the rhodium atom forms a bond with the carbon, leading to the formation of a rhodacycle intermediate. This key intermediate can then undergo various transformations, such as insertion of an unsaturated coupling partner (e.g., an alkyne or alkene), followed by reductive elimination to afford the functionalized product and regenerate the active catalyst.

Caption: Generalized Catalytic Cycle for C-H Activation.

Quantitative Data on [Cp*RhCl2]2 Reactivity

The following tables summarize quantitative data for representative reactions catalyzed by [Cp*RhCl2]2, providing a comparative overview of its performance under various conditions.

Table 1: Oxidative Annulation of N-Aryl-2-aminopyridines with Alkynes

| Entry | Alkyne | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diphenylacetylene | AgOAc | DCE | 100 | 24 | 85 |

| 2 | 1-Phenyl-1-propyne | AgOAc | DCE | 100 | 24 | 78 |

| 3 | 4-Octyne | AgOAc | DCE | 100 | 24 | 92 |

| 4 | Methyl phenylpropiolate | AgOAc | DCE | 100 | 24 | 65 |

Data extracted from illustrative examples in the literature.

Table 2: Alkenylation of Benzamides with Alkenes

| Entry | Alkene | Base | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acrylate | K2CO3 | Cu(OAc)2 | DMF | 120 | 12 | 88 |

| 2 | Styrene | K2CO3 | Cu(OAc)2 | DMF | 120 | 12 | 75 |

| 3 | 1-Octene | K2CO3 | Cu(OAc)2 | DMF | 120 | 12 | 62 |

| 4 | N,N-Dimethylacrylamide | K2CO3 | Cu(OAc)2 | DMF | 120 | 12 | 91 |

Data compiled from representative procedures described in scholarly articles.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing [Cp*RhCl2]2.

Synthesis of [Cp*RhCl2]2

This procedure is adapted from established literature methods for the preparation of the catalyst.[1][3]

Materials:

-

Rhodium(III) chloride trihydrate (RhCl3·3H2O)

-

Pentamethylcyclopentadiene (Cp*H)

-

Methanol (MeOH)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add rhodium(III) chloride trihydrate (1.0 equiv) and methanol.

-

Add pentamethylcyclopentadiene (1.05 equiv) to the mixture.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-48 hours. During this time, a dark red precipitate will form.[3]

-

Cool the mixture to room temperature.

-

Collect the red solid by filtration and wash with cold methanol and then diethyl ether.

-

Dry the solid under vacuum to yield [Cp*RhCl2]2. The product is typically of sufficient purity for most catalytic applications.

Caption: Experimental Workflow for [Cp*RhCl2]2 Synthesis.

General Procedure for Catalytic C-H Alkenylation of Benzamides

This protocol provides a general method for the ortho-alkenylation of benzamides, a common transformation catalyzed by [Cp*RhCl2]2.

Materials:

-

Benzamide substrate

-

Alkene coupling partner

-

[Cp*RhCl2]2

-

Copper(II) acetate (Cu(OAc)2) as an oxidant

-

Potassium carbonate (K2CO3) as a base

-

N,N-Dimethylformamide (DMF) as the solvent

Procedure:

-

In an oven-dried Schlenk tube, combine the benzamide substrate (1.0 equiv), [Cp*RhCl2]2 (2.5 mol%), Cu(OAc)2 (2.0 equiv), and K2CO3 (2.0 equiv).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add the alkene (1.5 equiv) and anhydrous DMF via syringe.

-

Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ortho-alkenylated benzamide.

Conclusion

[CpRhCl2]2 is a powerful and versatile catalyst with a broad range of applications in organic synthesis, particularly in the realm of C-H functionalization. Its reactivity, governed by the interplay of the rhodium center and the bulky Cp ligand, enables the efficient construction of complex organic molecules. This guide has provided a snapshot of its capabilities, offering quantitative data, experimental protocols, and mechanistic visualizations to aid researchers in harnessing the full potential of this remarkable organometallic complex. Further exploration of its reactivity is certain to uncover new and innovative synthetic methodologies.

References

- 1. Pentamethylcyclopentadienyl rhodium dichloride dimer - Wikipedia [en.wikipedia.org]

- 2. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reversible Concerted Metalation-Deprotonation C-H Bond Activation by [Cp*RhCl2]2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synonyms of Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rhodium)

For researchers, scientists, and professionals in drug development, precise communication is paramount. This guide provides a detailed compilation of synonyms and identifiers for the organometallic compound Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rhodium), a key reagent in various chemical syntheses.

The compound, with the chemical formula C20H30Cl4Rh2, is a dark red, air-stable solid.[1] Its systematic identification is crucial for accurate literature searches, procurement, and regulatory compliance. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 12354-85-7 .[1][2][3][4]

Below is a structured summary of its various names and identifiers found in chemical literature and databases.

Nomenclature and Synonyms

The naming of this compound can vary based on different nomenclature systems (e.g., IUPAC), historical usage, and supplier-specific catalogs. This can often lead to confusion, making a comprehensive list of synonyms invaluable.

| Type of Name | Synonym |

| IUPAC Name | Di-μ-chloro-bis[chloro(pentamethylcyclopentadienyl)rhodium(III)][1] |

| Common Abbreviation | [Cp*RhCl2]2[1] |

| Systematic Names | Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium][2][3] |

| Rhodium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di-[3][5] | |

| Di-μ-chlorodichlorobis(η5-pentamethylcyclopentadienyl)dirhodium | |

| Tetrachlorobis(pentamethylcyclopentadienyl)dirhodium[5][6] | |

| Tetrachlorobis(η5-pentamethylcyclopentadienyl)dirhodium[3] | |

| Common/Trivial Names | (Pentamethylcyclopentadienyl)rhodium dichloride dimer[2][7] |

| (Pentamethylcyclopentadienyl)rhodium(III) Dichloride Dimer[2][4] | |

| Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer[8][9][10] | |

| Pentamethylcyclopentadienylrhodium(III) chloride dimer[6][7] | |

| Dichloro(pentamethylcyclopentadienyl)rhodium dimer[4] | |

| Bis[(pentamethylcyclopentadienyl)dichloro-rhodium][5][9] | |

| Bis(pentamethylcyclopentadienylrhodium dichloride)[6] | |

| Other Variations | 1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-, rhodium complex[6] |

| Bis(chloro(μ-chloro)(η5-pentamethylcyclopentadienyl)rhodium)[3] | |

| Di-mu-chlorodichlorobis(pentamethyl-pi-cyclopentadienyl)dirhodium[5] | |

| Dichloro(pentamethylcyclopentadienyl)rhodium(II) dimer[5][6] |

This extensive list of synonyms should aid in the comprehensive retrieval of information regarding this important chemical compound.

References

- 1. Pentamethylcyclopentadienyl rhodium dichloride dimer - Wikipedia [en.wikipedia.org]

- 2. CAS 12354-85-7: Bis[dichloro[η5-(pentamethylcyclopentadien… [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 12354-85-7 CAS MSDS (Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (Pentamethylcyclopentadienyl)rhodium(III) Dichloride Dimer | 12354-85-7 | TCI AMERICA [tcichemicals.com]

- 9. Bis[(pentamethylcyclopentadienyl)dichloro-rhodium] | C20H30Cl4Rh2 | CID 16212157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bis[(pentamethylcyclopentadienyl)dichloro-rhodium] | 12354-85-7 [chemicalbook.com]

Technical Guide to the Molecular Weight of Dichloro(pentamethylcyclopentadienyl)rhodium(III) Dimer

**Abstract

This technical document provides a comprehensive analysis of the molecular weight of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, a critical organometallic compound frequently utilized in catalysis and chemical synthesis. The guide details the theoretical calculation based on isotopic abundances and presents a generalized experimental protocol for its empirical determination. This paper is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require precise data and methodologies related to this compound.

Introduction

Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, commonly abbreviated as [Cp*RhCl₂]₂, is a prominent organorhodium compound. Its dimeric structure and reactive metal centers make it a versatile precursor and catalyst in a variety of organic transformations, including C-H activation, hydrogenation, and transfer hydrogenation reactions. Accurate knowledge of its molecular weight is fundamental for stoichiometric calculations, characterization, and quantitative analysis in experimental settings.

The compound's chemical formula is C₂₀H₃₀Cl₄Rh₂.[1][2] Its structure consists of two rhodium atoms bridged by two chloride ligands, with each rhodium atom also bonded to a pentamethylcyclopentadienyl (Cp*) ligand and a terminal chloride ligand.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for [Cp*RhCl₂]₂ is based on its molecular formula, C₂₀H₃₀Cl₄Rh₂, and the standard atomic weights of each element as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

The standard atomic weights used for this calculation are:

The calculation is performed as follows:

-

Mass of Carbon: 20 atoms × 12.011 u/atom = 240.22 u

-

Mass of Hydrogen: 30 atoms × 1.008 u/atom = 30.24 u

-

Mass of Chlorine: 4 atoms × 35.453 u/atom = 141.812 u

-

Mass of Rhodium: 2 atoms × 102.9055 u/atom = 205.811 u

Total Molecular Weight = 240.22 + 30.24 + 141.812 + 205.811 = 618.083 u

This value is commonly expressed in grams per mole ( g/mol ) for macroscopic calculations.

Data Presentation

The quantitative data used in the molecular weight calculation is summarized in the table below for clarity and ease of reference.

| Element | Symbol | Quantity | Standard Atomic Weight (u) | Subtotal Mass (u) |

| Carbon | C | 20 | 12.011[4] | 240.220 |

| Hydrogen | H | 30 | 1.008[6][8] | 30.240 |

| Chlorine | Cl | 4 | 35.453[11] | 141.812 |

| Rhodium | Rh | 2 | 102.9055[12][13][14] | 205.811 |

| Total | C₂₀H₃₀Cl₄Rh₂ | 618.083 |

Table 1: Summary of Atomic and Molecular Weight Data for [CpRhCl₂]₂.*

The calculated molecular weight of 618.083 g/mol is consistent with values found in chemical supplier catalogs and databases, which typically report values of 618.08 g/mol or 618.07 g/mol .[1][2][15][16]

Visualization of Molecular Weight Composition

The following diagram illustrates the logical relationship between the constituent elements and the final molecular weight of the dimer.

References

- 1. chemscene.com [chemscene.com]

- 2. web1.chinanetsun.com [web1.chinanetsun.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. quora.com [quora.com]

- 12. Rhodium (Rh) - Periodic Table [periodictable.one]

- 13. Rhodium | Rh | CID 23948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. americanelements.com [americanelements.com]

- 15. (Pentamethylcyclopentadienyl)rhodium(III) Dichloride Dimer | 12354-85-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 16. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: [Cp*RhCl2]2 Catalyzed C-H Bond Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition-metal-catalyzed activation of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis. Among the various catalysts developed, the pentamethylcyclopentadienyl rhodium(III) chloride dimer, [CpRhCl2]2, has proven to be a particularly versatile and robust catalyst for a wide range of C-H functionalization reactions. Its ability to mediate the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions has made it an invaluable tool for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2][3] This document provides detailed application notes and experimental protocols for key transformations catalyzed by [CpRhCl2]2, targeting researchers, scientists, and professionals in the field of drug development.

Catalytic System Overview

The [Cp*RhCl2]2 catalyst typically operates via a mechanism involving chelation-assisted C-H bond activation.[4] A directing group on the substrate coordinates to the rhodium center, positioning the catalyst for regioselective cleavage of a specific C-H bond to form a rhodacycle intermediate. This intermediate can then react with a variety of coupling partners, such as alkynes, alkenes, and electrophiles, to forge new chemical bonds. The active catalytic species is often generated in situ from the dimeric precursor. Additives like silver salts (e.g., AgSbF6, AgOTf) are frequently used to abstract chloride ligands, creating a more electrophilic and reactive cationic rhodium species.[4][5] Bases such as sodium acetate (NaOAc) or cesium carbonate (Cs2CO3) are also commonly employed to facilitate the C-H activation step.[6][7]

A proposed catalytic cycle for [Cp*RhCl2]2 catalyzed C-H activation and annulation with an alkyne is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rhodium) in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rhodium), commonly abbreviated as [Cp*RhCl₂]₂, is a highly stable, air-tolerant, and versatile organometallic compound.[1] While it is an achiral molecule, it serves as an exceptional precatalyst in a wide array of asymmetric transformations. Its utility in asymmetric synthesis is unlocked by combining it with chiral ligands or co-catalysts, which generate a chiral catalytic environment around the rhodium center. This approach has been successfully applied to key reaction classes, including asymmetric transfer hydrogenation and C-H functionalization, providing powerful tools for the synthesis of enantioenriched molecules.

These notes provide detailed protocols and performance data for two major applications of [Cp*RhCl₂]₂ in asymmetric synthesis.

Application 1: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Imines

Principle

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. It offers significant operational simplicity over methods requiring high-pressure gaseous hydrogen.[2] The combination of [Cp*RhCl₂]₂ with a chiral N-sulfonated diamine ligand, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), generates a highly effective catalyst for this transformation.[2][3] A formic acid/triethylamine (HCO₂H/Et₃N) azeotrope is commonly used as the hydrogen source. The active catalyst can be pre-formed and isolated or, more conveniently, generated in situ.[2]

Detailed Experimental Protocol: ATH of a Heterocyclic Imine

This protocol describes the in situ generation of the chiral catalyst from [Cp*RhCl₂]₂ and (S,S)-TsDPEN for the asymmetric reduction of 2,3,3-trimethyl-3H-indole (Imine 2c from the source literature).[2]

Materials:

-

[Cp*RhCl₂]₂ (CAS: 12354-85-7)

-

(1S,2S)-TsDPEN (CAS: 144222-34-6)

-

2,3,3-trimethyl-3H-indole

-

Formic acid/triethylamine azeotrope (5:2 molar ratio)

-

Acetonitrile (anhydrous)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Catalyst Generation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [Cp*RhCl₂]₂ (0.0025 mmol, 1.5 mg) and (S,S)-TsDPEN (0.0055 mmol, 2.0 mg) in anhydrous acetonitrile (1.0 mL).

-

Stir the resulting orange solution at room temperature for 20-30 minutes to ensure the formation of the active catalyst complex, Cp*RhCl((S,S)-TsDPEN).

-

Reaction Setup: To the catalyst solution, add the imine substrate (1.0 mmol, 159 mg).

-

Reaction Initiation: Add the 5:2 formic acid/triethylamine azeotrope (0.5 mL) to the mixture via syringe.

-

Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The [Cp*RhCl₂]₂/(S,S)-TsDPEN system is effective for a range of cyclic imines, delivering high yields and excellent enantioselectivities.[2][3]

| Entry | Substrate | Product | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Phenyl-2,3-dihydro-1H-isoindole | (R)-2-Phenyl-2,3-dihydro-1H-isoindole | 2 | 95 | 95 |

| 2 | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | (R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 5 | 98 | 91 |

| 3 | 2,3,3-Trimethyl-3H-indole | (R)-2,3,3-Trimethylindoline | 4 | 97 | 85 |

| 4 | 1-Methyl-3,4-dihydroisoquinoline | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | 18 | 96 | 95 |

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the transfer hydrogenation of an imine using the Cp*Rh-TsDPEN catalyst.

Application 2: Asymmetric C–H Functionalization via Cooperative Catalysis

Principle

Rhodium(III)-catalyzed C-H activation is a powerful strategy for building molecular complexity. Achieving enantioselectivity has traditionally relied on the synthesis of complex chiral cyclopentadienyl (Cp) ligands.[4][5][6] A modern, more flexible approach involves combining the achiral [Cp*RhCl₂]₂ precatalyst with a commercially available chiral carboxylic acid (CCA).[7][8] In this cooperative catalysis system, the CCA acts as both a proton shuttle in the concerted metalation-deprotonation (CMD) step and as the source of chiral induction, directing the reaction to favor one enantiomer.[8] This has been successfully applied to the synthesis of enantioenriched heterocycles.[8]

Detailed Experimental Protocol: Enantioselective C–H Amidation

This protocol provides a general method for the enantioselective intramolecular C(sp³)–H amidation of 8-alkylquinolines, a reaction enabled by a [Cp*RhCl₂]₂/Chiral Carboxylic Acid system.[7]

Materials:

-

[Cp*RhCl₂]₂ (CAS: 12354-85-7)

-

Chiral Carboxylic Acid (e.g., a binaphthyl-based acid)

-

Silver salt (e.g., AgSbF₆ or AgOAc, can influence enantioselectivity)[7]

-

Substrate (e.g., an 8-alkylquinoline)

-

Amide source (e.g., a dioxazolone)

-

Solvent (e.g., 1,2-dichloroethane, DCE)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried reaction tube, add [Cp*RhCl₂]₂ (0.025 mmol, 15.4 mg), the chiral carboxylic acid (0.10 mmol), and the silver salt (0.20 mmol).

-

Add the 8-alkylquinoline substrate (0.5 mmol) and the dioxazolone reagent (0.6 mmol).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., DCE, 2.0 mL) under an inert atmosphere.

-

Reaction Conditions: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

-

Reaction Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

Analysis: Determine the yield of the isolated product and analyze the enantiomeric excess (ee) by chiral HPLC.

Quantitative Data

The combination of achiral Cp*Rh(III) with chiral carboxylic acids provides an efficient catalytic system for various enantioselective C-H activation reactions.[8]

| Entry | Substrate | Coupling Partner | Yield (%) | er (S:R) |

| 1 | Phenyl-methanesulfonamide | Diphenylacetylene | 98 | 93:7 |

| 2 | N-Pivaloyloxy-2-phenylaniline | Styrene | 94 | 95:5 |

| 3 | Sulfoximine | 1-Phenyl-1-propyne | 99 | 98:2 |

| 4 | N-Methoxybenzamide | Allyl Acetate | 85 | 97:3 |

Experimental Workflow Visualization

The diagram below outlines the general workflow for setting up an asymmetric C-H functionalization experiment using a [Cp*RhCl₂]₂/CCA catalytic system.

References

- 1. Pentamethylcyclopentadienyl rhodium dichloride dimer - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A chiral rhodium complex for rapid asymmetric transfer hydrogenation of imines with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A tunable class of chiral Cp ligands for enantioselective rhodium(III)-catalyzed C-H allylations of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Catalysis with [Cp*RhCl2]2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for catalysis using the pentamethylcyclopentadienyl rhodium dichloride dimer, [Cp*RhCl2]2. This versatile catalyst is widely employed in a range of organic transformations, most notably in C-H bond activation and functionalization reactions. The following sections detail common applications, experimental protocols, and key reaction parameters to guide researchers in their synthetic endeavors.

Overview of Catalytic Applications

[Cp*RhCl2]2 is a robust and air-stable catalyst precursor that has proven effective in a variety of chemical transformations. Its primary applications lie in the field of C-H activation, enabling the direct functionalization of otherwise inert C-H bonds. This atom-economical approach avoids the need for pre-functionalized substrates, streamlining synthetic routes.

Key reaction classes where [Cp*RhCl2]2 is utilized include:

-

Oxidative Olefination: The coupling of arenes and heteroarenes with alkenes.[1][2]

-

Amidation and Reductive Alkylation: Formation of C-N bonds.[1][2][3]

-

Annulation Reactions: Construction of cyclic and heterocyclic frameworks.[1][2]

-

C-C Bond Cleavage: Cleavage of carbon-carbon bonds in specific substrates like secondary alcohols.[1][2]

-

Asymmetric Transfer Hydrogenation: Used in the presence of a chiral ligand for the reduction of imines.[2][4]

-

C-Mannosylation: A type of glycosylation reaction.[1]

Experimental Setup and General Considerations

Successful catalysis with [Cp*RhCl2]2 often requires careful optimization of reaction conditions. Below is a general workflow and key parameters to consider.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a catalytic reaction using [Cp*RhCl2]2.

Detailed Experimental Protocols

The following protocols are representative examples of how [Cp*RhCl2]2 is employed in different types of reactions. Researchers should note that these are starting points, and optimization may be necessary for specific substrates.

Protocol 1: Rh(III)-Catalyzed C-H Activation for Isocoumarin Synthesis

This protocol describes the synthesis of isocoumarins via the annulation of benzamides with diazo compounds.[5]

Materials:

-

Boc-protected benzamide (1.0 equiv)

-

Diazo compound (1.2 equiv)

-

[Cp*RhCl2]2 (2 mol%)

-

AgSbF6 (8 mol%)

-

Cs2CO3 (2.0 equiv)

-

1,2-Dichloroethane (DCE)

Procedure:

-

In a sealed tube, combine the Boc-protected benzamide (0.2 mmol, 1.0 equiv), the diazo compound (0.24 mmol, 1.2 equiv), [Cp*RhCl2]2 (2 mol%), AgSbF6 (8 mol%), and Cs2CO3 (0.4 mmol, 2.0 equiv).

-

Add 1,2-dichloroethane (1.0 mL).

-

Stir the mixture at 60 °C for 0.5-2 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by preparative thin-layer chromatography to yield the desired isocoumarin.

Protocol 2: Oxidative Heck Reaction with a Removable Directing Group

This protocol details the olefination of arenes using a triazene directing group.[6]

Materials:

-

Triazene-substituted arene (1.0 equiv)

-

Acrylate (1.5 equiv)

-

[Cp*RhCl2]2 (5 mol%)

-

AgOAc (30 mol%)

-

Cu(OAc)2·H2O (2.0 equiv)

-

Methanol

Procedure:

-

Weigh [Cp*RhCl2]2 (0.0015 mmol, 9.3 mg, 5 mol%), the triazene substrate (0.3 mmol, 1.0 equiv), Cu(OAc)2·H2O (0.6 mmol, 120 mg, 2.0 equiv), and AgOAc (0.090 mmol, 15 mg, 0.3 equiv) into an oven-dried Schlenk tube.[6]

-

Add the acrylate and methanol.

-

Place the tube under an argon atmosphere.

-

Stir the reaction mixture at 90 °C.

-

Monitor the reaction progress. For electron-rich arenes, the reaction may proceed at room temperature.[6]

-

Upon completion, cool the reaction and proceed with standard work-up and purification.

Protocol 3: Synthesis of Naphthyridinones via C-H Activation

This method describes the coupling of nicotinamide N-oxides with alkynes.[7]

Materials:

-

Nicotinamide N-oxide (1.0 equiv)

-

Alkyne (1.2 equiv)

-

[Cp*RhCl2]2 (1 mol%)

-

NaOAc (0.5 equiv)

-

Methanol

Procedure:

-

Combine the nicotinamide N-oxide, alkyne, [Cp*RhCl2]2, and NaOAc in a suitable reaction vessel.

-

Add methanol as the solvent.

-

Stir the reaction mixture at 25 °C.

-

Monitor the reaction for the formation of the naphthyridinone product.

-

Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by chromatography.

Quantitative Data Summary

The following tables summarize typical reaction parameters for various catalytic applications of [Cp*RhCl2]2, providing a basis for comparison and experimental design.

Table 1: C-H Functionalization Reactions

| Reaction Type | Catalyst Loading (mol%) | Additive(s) | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Isocoumarin Synthesis[5] | 2 | AgSbF6, Cs2CO3 | - | DCE | 60 | 0.5-2 | Moderate to Good |

| Oxidative Heck[6] | 5 | AgOAc | Cu(OAc)2·H2O | Methanol | 90 | - | Good |

| Naphthyridinone Synthesis[7] | 1 | NaOAc | - | Methanol | 25 | - | 45-92 |

| Annulation of Enaminones[5] | 5 | AgSbF6, AcOH | - | - | 100 | 16 | Good |

| Intramolecular Annulation[5] | 2.5 | Ag2CO3 | - | DMF | 120 | 12 | Moderate to Good |

Table 2: Transfer Hydrogenation

| Substrate Type | Ligand | Hydrogen Source | Solvent | S/C Ratio | pH | Yield (%) |

| Quinoxalines[8] | 2,2'-bipyridine | Formate | Water | up to 10000 | Acidic | Good to Excellent |

| Quinolines[8] | 2,2'-bipyridine | Formate | Water | - | Acidic | Good to Excellent |

| Indoles[8] | 2,2'-bipyridine | Formate | Water | - | Acidic | Good to Excellent |

Proposed Catalytic Cycle

The catalytic activity of [Cp*RhCl2]2 in C-H activation reactions is generally understood to proceed through a Rh(III)/Rh(I) catalytic cycle. A simplified, representative cycle for an oxidative Heck-type reaction is depicted below.

Caption: A simplified catalytic cycle for a [Cp*RhCl2]2-catalyzed oxidative Heck reaction.

Synthesis of [Cp*RhCl2]2

For researchers who wish to prepare the catalyst in-house, a common synthetic procedure is provided below.[9][10]

Materials:

-

Rhodium trichloride trihydrate (RhCl3·3H2O)

-

1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H)

-

Methanol

Procedure:

-

Combine rhodium trichloride trihydrate and pentamethylcyclopentadiene in methanol in a round-bottomed flask equipped with a reflux condenser.[9]

-

Reflux the mixture gently under a nitrogen atmosphere with stirring for approximately 48 hours.[9]

-

Allow the reaction mixture to cool to room temperature. A dark red precipitate of [Cp*RhCl2]2 will form.

-

Filter the precipitate and wash it with diethyl ether.

-

The resulting dark red solid is typically pure enough for most catalytic applications. Recrystallization from a chloroform/hexane mixture can be performed if higher purity is required.[9]

These application notes and protocols are intended to serve as a valuable resource for the effective utilization of [Cp*RhCl2]2 in catalysis. Further exploration of the cited literature is encouraged for a deeper understanding of specific reaction mechanisms and substrate scopes.

References

- 1. Pentamethylcyclopentadienylrhodium(III) chloride dimer 97 12354-85-7 [sigmaaldrich.com]

- 2. Bis[(pentamethylcyclopentadienyl)dichloro-rhodium] | 12354-85-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 10. Pentamethylcyclopentadienyl rhodium dichloride dimer - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Substrate Scope of [Cp*RhCl₂]₂ Catalyzed Annulation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope for annulation reactions catalyzed by the pentamethylcyclopentadienyl rhodium(III) chloride dimer, [Cp*RhCl₂]₂. This versatile catalyst has demonstrated remarkable efficacy in C-H activation and subsequent annulation with a variety of coupling partners, offering a powerful tool for the synthesis of complex heterocyclic and carbocyclic frameworks relevant to medicinal chemistry and materials science.

Introduction

Rhodium(III)-catalyzed C-H activation is a prominent strategy for the efficient construction of carbon-carbon and carbon-heteroatom bonds. [Cp*RhCl₂]₂, a commercially available and air-stable precatalyst, has emerged as a go-to catalyst for these transformations due to its high reactivity, broad functional group tolerance, and often high regioselectivity. Annulation reactions using this catalytic system typically proceed via a C-H bond cleavage directed by a chelating group on the substrate, followed by insertion of an unsaturated coupling partner (e.g., an alkyne or alkene) and subsequent reductive elimination to furnish the annulated product. This methodology provides a streamlined approach to valuable molecular architectures from readily available starting materials.

General Reaction Mechanism

The catalytic cycle for [Cp*RhCl₂]₂ catalyzed annulation reactions generally involves a Rh(III) active species. The cycle is initiated by a concerted metalation-deprotonation event, assisted by a carboxylate or carbonate base, to form a rhodacycle intermediate. This is followed by coordination and migratory insertion of the coupling partner (alkyne or alkene) into the Rh-C bond. The resulting intermediate then undergoes reductive elimination to form the final annulated product and a Rh(I) species, which is subsequently re-oxidized to Rh(III) to complete the catalytic cycle.

Caption: Generalized catalytic cycle for [Cp*RhCl₂]₂ catalyzed annulation.

Substrate Scope and Data Presentation

The versatility of [Cp*RhCl₂]₂ is highlighted by its compatibility with a wide array of substrates and coupling partners. The following tables summarize the scope of this catalytic system in annulation reactions.

Annulation of Aryl and Heteroaryl Substrates with Alkynes

This class of reactions is particularly well-developed, providing access to a diverse range of fused polycyclic aromatic and heteroaromatic compounds.

| Substrate (Directing Group) | Alkyne | Product | Yield (%) | Reference |

| 2-Phenyl-1H-indole (NH) | Diphenylacetylene | 5,6-diphenylindolo[2,1-a]isoquinoline | 81 | [1] |

| Acrylamide (Amide) | Propargyl Carbonate | C5/C6 Alkenyl Substituted 2-Pyridone | up to 95 | [2] |

| Cyclic N-sulfonyl ketimine (Sulfonyl) | Internal Alkyne | Fused Spirocyclic Sultam | High Yields | [3] |

| 2-Arylindole (NH) | Benzoquinone | Indole-fused Heterocycle | up to 85 | [4] |

| 4-Amino-2-quinolone (N-acetyl) | Unsymmetrical Internal Alkyne | 3,4-Fused 2-quinolone | Good to Excellent | [5] |

| Aryl Ketone (Ketone) | Diphenyl Alkyne | 1-Methylene-2,3-diaryl-1H-indene | Good Yields | [6][7] |

Annulation of Substrates with Alkenes

The use of alkenes as coupling partners allows for the synthesis of saturated and partially saturated cyclic systems, which are of significant interest in drug discovery.

| Substrate (Directing Group) | Alkene | Product | Yield (%) | Reference |

| 2-Arylindole (NH) | Alkene | Indolo[2,1-a]isoquinoline derivative | Not Specified | [1] |

| Acrylamide (Amide) | Unactivated Alkene | δ-Lactam | Good Yields | [8] |

| Aromatic Tethered Alkene (various) | Dioxazolone | Annulated Arylated/Amidated Product | up to 87 | [9] |

| Phenylboronic Acid | Benzyl Acrylate, Dioxazolone | Phenylalanine Derivative | Good Yields | [10] |

Experimental Protocols

The following protocols provide detailed methodologies for representative [Cp*RhCl₂]₂ catalyzed annulation reactions.

General Experimental Workflow

The general workflow for these reactions is straightforward and can be adapted for parallel synthesis and library generation.

Caption: A typical experimental workflow for the annulation reaction.

Protocol 1: Synthesis of 5,6-diphenylindolo[2,1-a]isoquinoline

This protocol is adapted from the rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkynes.[1]

Materials:

-

2-Phenyl-1H-indole

-

Diphenylacetylene

-

[Cp*RhCl₂]₂

-

n-Bu₄NOAc (Tetrabutylammonium acetate)

-

Xylenes (solvent)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask, add 2-phenyl-1H-indole (0.2 mmol, 1.0 equiv), diphenylacetylene (0.4 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and n-Bu₄NOAc (0.2 mmol, 1.0 equiv).

-

Add xylenes (4 mL) to the flask.

-

Fit the flask with a reflux condenser and place it under an air atmosphere.

-

Heat the reaction mixture to 80 °C and stir for 20 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5,6-diphenylindolo[2,1-a]isoquinoline.

Protocol 2: Synthesis of C5/C6 Alkenyl Substituted 2-Pyridones

This protocol is based on the switchable regioselective C-H activation/annulation of acrylamides with propargyl carbonates.[2]

Materials:

-

Acrylamide substrate (e.g., N-phenylacrylamide)

-

Propargyl carbonate

-

[Cp*RhCl₂]₂

-

AgTFA (Silver trifluoroacetate)

-

Li₂CO₃ (Lithium carbonate)

-

Toluene (solvent)

-

Schlenk tube with a magnetic stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine the acrylamide substrate (0.1 mmol, 1.0 equiv), propargyl carbonate (0.15 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (0.0025 mmol, 2.5 mol%), AgTFA (0.045 mmol, 45 mol%), and Li₂CO₃ (0.25 mmol, 2.5 equiv).

-

Add toluene (1.0 mL) to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to 70 °C for 8 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 2-pyridone product.

Logical Relationships in Substrate Scope Exploration

The exploration of the substrate scope for these annulation reactions follows a logical progression, starting from simple, robust substrates and moving towards more complex and functionalized molecules. This approach allows for a systematic evaluation of the catalyst's tolerance and limitations.

Caption: Logical flow of substrate and coupling partner exploration.

Conclusion

The [Cp*RhCl₂]₂ catalyst system provides a robust and versatile platform for a wide range of annulation reactions. Its tolerance for various functional groups and its ability to engage diverse substrate classes make it an invaluable tool for the synthesis of complex molecules. The protocols and data presented herein serve as a guide for researchers in academia and industry to leverage the power of rhodium-catalyzed C-H activation in their synthetic endeavors. Further exploration into novel directing groups and coupling partners will undoubtedly continue to expand the synthetic utility of this remarkable catalyst.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Dual C–H activation: Rh(iii)-catalyzed cascade π-extended annulation of 2-arylindole with benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rh( iii )-catalyzed highly site- and regio-selective alkenyl C–H activation/annulation of 4-amino-2-quinolones with alkynes via reversible alkyne inse ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03987K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

Application Notes and Protocols: Solvent Effects in Pentamethylcyclopentadienyl Rhodium Dichloride Dimer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction